molecular formula C6H10S3 B14705086 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane CAS No. 13639-02-6

1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane

Cat. No.: B14705086
CAS No.: 13639-02-6
M. Wt: 178.3 g/mol
InChI Key: HJICOHYTXANQQG-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5,7-trithiabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,2-bis(thiomethyl)ethane as a starting material, which undergoes cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles as laboratory methods, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of materials with unique properties due to its sulfur content.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various biochemical effects, depending on the specific context. The exact molecular pathways are still under investigation, but the compound’s unique structure allows it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different substituents.

    Sulfur-containing bicyclic compounds: Other compounds with sulfur atoms in a bicyclic framework.

Uniqueness

1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

13639-02-6

Molecular Formula

C6H10S3

Molecular Weight

178.3 g/mol

IUPAC Name

1,4-dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10S3/c1-5-3-8-6(2,9-5)4-7-5/h3-4H2,1-2H3

InChI Key

HJICOHYTXANQQG-UHFFFAOYSA-N

Canonical SMILES

CC12CSC(S1)(CS2)C

Origin of Product

United States

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